2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
The compound 2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one belongs to the methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one family, characterized by a bicyclic framework fused to a naphthalene system. Key structural features include:
- A 2-methyl group at the bridgehead position.
- A 3-(3-(methylthio)phenyl substituent on the oxadiazocine ring.
- A rigid 2,6-methano bridge contributing to conformational constraints .
This scaffold is synthesized via multicomponent reactions involving aldehydes, thiourea, and β-dicarbonyl compounds under acidic or basic conditions .
Properties
IUPAC Name |
9-methyl-10-(3-methylsulfanylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18-11-15(14-8-3-4-9-16(14)22-18)19-17(21)20(18)12-6-5-7-13(10-12)23-2/h3-10,15H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQHEZFHBUPLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one involves multiple steps, typically starting from commercially available starting materials. Key steps include:
Formation of the oxadiazocin core: : A cyclization reaction involving intermediates such as hydrazides and carboxylic acids or esters.
Introduction of the methylthio group: : Often done via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Fusion of the benzo and methanobenzo rings: : Achieved through a series of condensation and cyclization reactions under controlled conditions.
Reaction Conditions
The reaction conditions vary depending on the specific step but generally include:
Solvent selection: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Temperature control: : Ranging from room temperature to elevated temperatures (up to 150°C) depending on the reaction step.
Catalysts and reagents: : Use of catalysts such as acids or bases to facilitate cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom in the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive conditions can convert certain functional groups within the molecule, altering its chemical properties.
Substitution: : Various substitution reactions can be performed on the aromatic ring or other functional groups, providing a pathway to numerous derivatives.
Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: : Halides or nucleophiles, with reactions carried out in polar solvents under controlled pH conditions.
Major Products
Sulfoxides and sulfones: : From oxidation of the methylthio group.
Alcohols and amines: : From reduction of ketones or other functional groups.
Substituted aromatics: : From substitution reactions on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: : It can be explored as a lead compound in drug discovery for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: : Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Industrial Catalysis: : Its reactivity could make it a candidate for use as a catalyst in various industrial chemical processes.
Mechanism of Action
The exact mechanism of action of 2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one depends on its specific application. Generally, its activity can be attributed to:
Molecular Targets: : Enzymes, receptors, or DNA may be potential targets, depending on the compound's bioactivity.
Pathways Involved: : It may interfere with specific biochemical pathways, such as signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methylthio vs. Methoxy-substituted analogs (e.g., 3-(3-methoxyphenyl)-2,8-dimethyl-...) exhibit lower molecular weights (324.4 vs. ~340.4) due to the absence of sulfur .
- Nitro Groups: Nitro-substituted derivatives (e.g., 11-nitro-2-phenyl-...) display increased polarity, likely reducing solubility in nonpolar solvents. These compounds also undergo intramolecular transformations, forming diastereomers with distinct stereochemical profiles .
Thioxo vs. Oxo Groups :
Crystallographic and Stability Insights
- Crystal Packing: Derivatives with ester groups (e.g., ethyl carboxylates) form zigzag chains via N–H···O hydrogen bonds, enhancing thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
